molecular formula C9H10INO4S B2405212 5-(Dimethylsulfamoyl)-2-iodobenzoic acid CAS No. 926229-53-0

5-(Dimethylsulfamoyl)-2-iodobenzoic acid

Cat. No.: B2405212
CAS No.: 926229-53-0
M. Wt: 355.15
InChI Key: LHJQLURGRCULNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylsulfamoyl)-2-iodobenzoic acid is an organic compound that features a benzoic acid core substituted with dimethylsulfamoyl and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the dimethylsulfamoyl group. One common method involves the following steps:

    Iodination: The benzoic acid derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

    Sulfamoylation: The iodinated benzoic acid is then reacted with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions:

Scientific Research Applications

5-(Dimethylsulfamoyl)-2-iodobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. In coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylsulfamoyl)-2-fluorobenzoic acid
  • 5-(Dimethylsulfamoyl)-2-bromobenzoic acid
  • 5-(Dimethylsulfamoyl)-2-chlorobenzoic acid

Comparison

Compared to its fluorinated, brominated, and chlorinated analogs, 5-(Dimethylsulfamoyl)-2-iodobenzoic acid is unique due to the presence of the iodine atom, which can participate in specific reactions, such as coupling reactions, more effectively. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in synthetic chemistry.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJQLURGRCULNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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